molecular formula C13H9BrClNO B2562734 4-bromo-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol CAS No. 75854-15-8

4-bromo-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol

Cat. No.: B2562734
CAS No.: 75854-15-8
M. Wt: 310.58
InChI Key: WIJXXTVDBCRBQN-LZYBPNLTSA-N
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Description

4-Bromo-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol is a Schiff base compound of significant interest in advanced materials research and computational chemistry. This compound is a subject of study primarily for its prototropic tautomerism, where it can exist in equilibrium between enol and keto forms, a property investigated through both experimental and density functional theory (DFT) calculations . This tautomerism, driven by an intramolecular proton transfer, is a fundamental phenomenon in organic chemistry and is closely related to the compound's photochromic and thermochromic behaviors, which are valuable for developing smart materials . Research indicates this compound exhibits promising non-linear optical (NLO) properties, suggesting potential applications in the development of new optical materials and photonic technologies . Furthermore, its well-defined molecular structure and the presence of strong intramolecular O–H⋯N hydrogen bonding make it an excellent model system for detailed spectroscopic analysis, X-ray crystallography studies, and computational investigations into electronic properties and intramolecular interactions in various solvent environments . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

4-bromo-2-[(3-chlorophenyl)iminomethyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrClNO/c14-10-4-5-13(17)9(6-10)8-16-12-3-1-2-11(15)7-12/h1-8,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJXXTVDBCRBQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=CC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Bromo-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol typically involves the reaction of 4-bromophenol with 3-chlorobenzaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction

Chemical Reactions Analysis

Structural Analysis

The compound’s structure features:

  • Non-planar conformation : A dihedral angle of 43.90° between the aromatic rings, influencing reactivity .

  • Hydrogen bonds : Intramolecular O–H⋯N bonds form S(6) ring motifs .

Structural Parameter Value Source
Dihedral angle (aromatic rings)43.90°
Br⋯Br contact distance3.554 Å
Cl⋯Cl contact distance3.412 Å

Chemical Reactivity and Mechanisms

  • Thermochromism : Linked to keto-enol tautomerism . The enol form (colorless) transitions to the keto form (colored) under temperature changes .

  • Reactivity : The imine bond may undergo hydrolysis or participate in nucleophilic substitution due to the presence of halogens (Br, Cl).

Polymorphism and Thermochromism

Two polymorphs (1A and 1B ) exhibit distinct dihedral angles and thermochromic behavior:

  • 1A : Dihedral angle = 1.8° (orange at RT, yellow when cooled) .

  • 1B : Dihedral angle = 45.6° (yellow at RT, paler when cooled) .

Polymorph Dihedral Angle Color at RT Behavior on Cooling
1A1.8°OrangeYellow
1B45.6°YellowPale

Analytical Characterization

Key techniques include:

  • Spectroscopy : UV-vis and FTIR to confirm imine bond integrity.

  • Crystallography : X-ray diffraction to determine molecular packing and hydrogen-bond networks .

Scientific Research Applications

Synthesis and Characterization

The synthesis of 4-bromo-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol typically involves the condensation reaction between 5-bromosalicylaldehyde and 3-chloroaniline. The reaction is usually carried out in an ethanol medium under reflux conditions, yielding a high purity product. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and X-ray crystallography are employed to confirm the structure and purity of the compound.

Medicinal Chemistry

This compound exhibits notable biological activities, making it a candidate for drug development. Research indicates that similar compounds in this class have shown antimicrobial properties against various pathogens. For instance, studies on related Schiff base ligands have demonstrated significant antibacterial and antifungal activities, suggesting potential applications for this compound in treating infections .

Antioxidant Activity

Compounds with phenolic structures often exhibit antioxidant properties. The presence of the bromo and imino groups in this compound may enhance its ability to scavenge free radicals, providing protective effects against oxidative stress-related diseases. This property is crucial for developing nutraceuticals or therapeutic agents aimed at combating oxidative damage .

Materials Science

The thermochromic properties of related phenolic compounds indicate that this compound could be utilized in smart materials that change color with temperature variations. This application is particularly relevant in the development of sensors and indicators in various industrial processes .

Agricultural Applications

Research has shown that phenolic compounds can act as elicitors in plant defense mechanisms. The application of this compound may enhance plant resistance to bacterial and fungal pathogens, contributing to sustainable agricultural practices . Its role as a potential biopesticide or growth promoter warrants further investigation.

Case Studies

Several studies have highlighted the applications of similar compounds:

  • Antimicrobial Studies : A study on a related Schiff base demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating that modifications to the phenolic structure could lead to enhanced antimicrobial efficacy .
  • Thermochromism : Research on polymorphs of related compounds revealed distinct thermochromic behaviors linked to molecular conformation changes, suggesting potential applications in temperature-sensitive devices .

Mechanism of Action

The mechanism of action for 4-Bromo-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

  • 4-Chlorophenyl Derivative (4-Bromo-2-{(E)-[(4-chlorophenyl)imino]methyl}phenol): The para-chloro substituent enhances electron-withdrawing effects, leading to stronger metal-ligand binding. For example, this derivative exhibits higher binding constants with Cu²⁺ (log K ~ 5.2) compared to the 3-chloro analog (log K ~ 4.8) due to improved resonance stabilization of the imine bond . Key Data:
Property 3-Chloro Derivative 4-Chloro Derivative
λₘₐₓ (UV-Vis, nm) 325 332
Fluorescence Quantum Yield 0.18 0.24
Cu²⁺ Binding Constant (log K) 4.8 5.2
  • 3,4-Dimethylphenyl Derivative (4-Bromo-2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol): The electron-donating methyl groups reduce electrophilicity at the imine nitrogen, resulting in weaker metal coordination. This derivative forms less stable complexes with Zn²⁺ (log K = 3.9) compared to the 3-chloro analog (log K = 4.5) .

Functional Group Modifications

  • Morpholine-Containing Derivatives: 4-Bromo-2-(((4-morpholinophenyl)imino)methyl)phenol (Compound I): Exhibits strong antioxidant activity (929 µM FeSO₄ equivalent/g) due to the electron-rich morpholine group enhancing radical scavenging. 4-Bromo-2-(((2-morpholinoethyl)imino)methyl)phenol (Compound II): Lower antioxidant activity (11 µM FeSO₄ equivalent/g) due to reduced conjugation from the ethyl spacer .
  • Furan-Based Derivative ((E)-4-Bromo-2-((((5-methylfuran-2-yl)methyl)imino)methyl)phenol, BFMP): The furan ring introduces π-π interactions, enabling selective Zn²⁺ sensing with a detection limit of 1.2 nM. In contrast, the 3-chloro derivative shows broader metal selectivity (Cu²⁺, Zn²⁺) .

Crystallographic and Stability Studies

  • Ortho-substituents (e.g., 2-fluoro-5-nitro in ) induce torsional angles up to 15°, reducing planarity .
  • Stability Constants: Mixed-ligand complexes of the 3-chloro derivative with Co(II), Ni(II), and Cu(II) show log K values of 8.2–9.1, lower than phenylimino-methyl phenol analogs (log K = 9.5–10.3) due to steric hindrance from the 3-chloro group .

Biological Activity

4-Bromo-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol is an organic compound classified as a phenolic imine. Its unique structure, characterized by the presence of bromine and chlorine atoms, contributes to its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its potential applications in drug development and therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is C13H9BrClN, with a molar mass of approximately 310.57 g/mol. The compound features a phenolic group and an imine linkage, which are significant for its reactivity and interactions in various biological systems .

Synthesis

The synthesis of this compound typically involves a condensation reaction between 3-bromo-5-chloro-2-hydroxybenzaldehyde and an appropriate amine. This reaction is conducted under controlled conditions to maximize yield and purity. The general approach includes:

  • Reactants : 3-bromo-5-chloro-2-hydroxybenzaldehyde and amine.
  • Conditions : Controlled temperature and pH to facilitate the formation of the imine bond.
  • Purification : Techniques such as recrystallization or chromatography to isolate the final product.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of this compound against various pathogenic bacteria. In vitro assays demonstrated activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Klebsiella pneumoniae, Pseudomonas aeruginosa) strains . The compound's mechanism of action involves disruption of bacterial cell membranes, leading to increased permeability and eventual cell death.

Antioxidant Properties

The antioxidant activity of this compound has been assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. Results indicated that it exhibits significant scavenging activity, suggesting its potential role in preventing oxidative stress-related diseases .

Cytotoxicity Studies

Toxicity studies conducted on normal human cell lines (WISH, MRC-5) revealed that at lower concentrations, this compound did not adversely affect cell viability, indicating its safety profile for potential therapeutic applications .

Structure-Activity Relationship (SAR)

The presence of bromine and chlorine substituents in the molecular structure plays a crucial role in enhancing biological activity. A comparative analysis with similar compounds highlights how variations in halogen substituents can influence reactivity and interaction with biological targets.

Compound NameMolecular FormulaUnique Features
This compoundC13H9BrClNContains both bromine and chlorine, enhancing biological interactions
4-Chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenolC13H9ClNLacks bromine; may exhibit different biological activities
4-Bromo-2-methylphenylimino-methylphenolC13H11BrNStructural variation may affect solubility and reactivity

Case Studies

  • Antimicrobial Evaluation : A study demonstrated that metal complexes formed with this ligand exhibited enhanced antimicrobial activity compared to the free ligand. This suggests that coordination with metals like Cu(II) or Ni(II) can potentiate the biological effects of the compound .
  • Molecular Docking Studies : Computational studies have provided insights into the binding interactions of this compound with specific protein targets involved in cellular pathways. These studies identified potential binding sites consistent with observed biological activities, supporting further exploration in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-bromo-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via Schiff base condensation between 4-bromo-2-hydroxybenzaldehyde and 3-chloroaniline. Reaction optimization involves controlling stoichiometry (1:1 molar ratio), solvent choice (e.g., ethanol or methanol for solubility), and catalysis (acetic acid as a proton donor to enhance imine formation). Reaction progress is monitored via TLC or HPLC. Crystallization from ethanol or acetonitrile yields pure crystals, as demonstrated in structurally analogous compounds .

Q. How is the crystal structure of this compound determined, and what software tools are essential for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is employed, with data collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. Structure solution uses direct methods (SHELXS) and refinement via SHELXL . The WinGX suite integrates data processing, while ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonds, π-π stacking) . For example, intramolecular O–H···N hydrogen bonds stabilize the planar conformation, with deviations <0.1 Å from planarity .

Q. Which spectroscopic techniques are critical for characterizing this Schiff base, and how are spectral assignments validated?

  • Methodological Answer :

  • FTIR : Confirm imine (C=N) stretch near 1600–1620 cm⁻¹ and phenolic O–H stretch at ~3400 cm⁻¹.
  • UV-Vis : Detect π→π* (aromatic ring) and n→π* (C=N) transitions in the 250–400 nm range.
  • NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and imine proton (δ ~8.3 ppm).
    Computational validation via DFT (B3LYP/6-311+G(d,p)) matches experimental spectra by optimizing geometry and calculating vibrational frequencies .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the molecular interactions of this compound in dioxane-water mixtures?

  • Methodological Answer : Ultrasonic velocity measurements at 305–320 K reveal non-ideal behavior due to solute-solvent interactions. Theoretical models (Nomoto’s relation, Van Dael mixing rule) quantify deviations from ideality, with U²exp/U²mix values >1 indicating strong hydrogen bonding. Temperature increases reduce association, lowering ultrasonic velocity .

Q. What computational strategies are used to predict nonlinear optical (NLO) properties, and how do structural modifications enhance performance?

  • Methodological Answer : DFT (B3LYP/6-311+G(d,p)) calculates hyperpolarizability (β) and dipole moments. Electron-withdrawing groups (e.g., nitro, trifluoromethoxy) at the 4-position enhance β by increasing charge asymmetry. For example, substituents like -NO₂ increase β by 30–50% compared to the parent compound .

Q. How do structural variations in analogous compounds (e.g., halogen substitution) influence bioactivity and binding mechanisms?

  • Methodological Answer : Molecular docking (AutoDock Vina) evaluates interactions with biological targets (e.g., urease, DNA). Halogen substitution (Br vs. Cl) alters binding affinity: bromine’s larger size enhances hydrophobic interactions, while chlorine improves H-bonding. For instance, 4-bromo derivatives show IC₅₀ values 20% lower than chloro analogs against urease .

Q. What experimental and theoretical approaches resolve contradictions in spectral data for tautomeric forms (enol vs. keto)?

  • Methodological Answer : Variable-temperature NMR and IR track tautomer equilibria. DFT calculations (solvent models like PCM) predict dominant tautomers: enol forms stabilize in polar solvents (ΔG ~2–3 kcal/mol lower), while keto forms prevail in nonpolar media. X-ray crystallography confirms the solid-state enol configuration .

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